molecular formula C23H18BrN3O3 B11663395 (5E)-3-(4-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5E)-3-(4-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11663395
M. Wt: 464.3 g/mol
InChI Key: REJTWMRAYBQONB-DEDYPNTBSA-N
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Description

(5E)-1-(4-BROMOPHENYL)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethyl-phenyl-pyrrole moiety, and a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-BROMOPHENYL)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final step involves the formation of the diazinane-trione core under controlled conditions, often using a combination of heat and specific catalysts to ensure the correct configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures that the compound is produced with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-BROMOPHENYL)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5E)-1-(4-BROMOPHENYL)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-BROMOPHENYL)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structure, which combines a bromophenyl group, a dimethyl-phenyl-pyrrole moiety, and a diazinane-trione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H18BrN3O3/c1-14-12-16(15(2)26(14)18-6-4-3-5-7-18)13-20-21(28)25-23(30)27(22(20)29)19-10-8-17(24)9-11-19/h3-13H,1-2H3,(H,25,28,30)/b20-13+

InChI Key

REJTWMRAYBQONB-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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